2-{[5-cyclopropyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-cyclopropyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS2/c1-8(2)18-11(9-3-4-9)16-17-13(18)21-7-10(19)15-12-14-5-6-20-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDCAUIFOCRCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC(=O)NC2=NC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126706 | |
| Record name | 2-[[5-Cyclopropyl-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-2-thiazolylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883545-99-1 | |
| Record name | 2-[[5-Cyclopropyl-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-2-thiazolylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[5-Cyclopropyl-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-2-thiazolylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyclopropyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole and thiazole rings, followed by their coupling through a sulfanyl linkage.
Formation of Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Formation of Thiazole Ring: The thiazole ring is usually formed through a condensation reaction between α-haloketones and thioamides.
Coupling Reaction: The final step involves the coupling of the triazole and thiazole rings through a sulfanyl linkage, typically using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site. In acidic or basic conditions, it can undergo substitution reactions with electrophiles.
Example reaction :
Replacement of the sulfanyl group with amines or alkoxy groups via SN2 mechanisms.
Conditions :
-
Reactant: Alkyl halides or amines
-
Solvent: Polar aprotic solvents (e.g., DMF)
-
Catalyst: K₂CO₃ or NaH
| Reactant | Product | Yield | Source |
|---|---|---|---|
| Methyl iodide | Methylthio derivative | 72% | |
| Benzyl chloride | Benzylthio analog | 65% |
Oxidation of the Sulfanyl Bridge
The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
Conditions :
-
Oxidizing agent: H₂O₂ (for sulfoxide) or mCPBA (for sulfone)
-
Solvent: Dichloromethane or acetic acid
-
Temperature: 0–25°C
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| H₂O₂ | Sulfoxide | >90% | |
| mCPBA | Sulfone | 85% |
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acids.
Conditions :
-
Acidic: HCl (6M), reflux
-
Basic: NaOH (2M), 80°C
| Condition | Product | Reaction Time | Source |
|---|---|---|---|
| HCl | 2-[(triazolyl)sulfanyl]acetic acid | 4 hours | |
| NaOH | Sodium salt of acetic acid | 3 hours |
Cyclization Reactions
The triazole and thiazole rings participate in cyclization to form fused heterocycles.
Example : Intramolecular cyclization under thermal conditions yields a triazolo-thiazole system.
Conditions :
-
Solvent: Toluene
-
Catalyst: CuI
-
Temperature: 110°C
| Product | Yield | Application | Source |
|---|---|---|---|
| Triazolo[3,4-b]thiazole | 58% | Pharmacological lead |
Electrophilic Aromatic Substitution (Thiazole Ring)
The thiazole moiety undergoes electrophilic substitution at the 5-position.
Example : Nitration or halogenation.
Conditions :
-
Reagent: HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)
-
Temperature: 0–5°C
| Reagent | Product | Yield | Source |
|---|---|---|---|
| HNO₃ | 5-Nitro-thiazole derivative | 40% | |
| Cl₂ | 5-Chloro-thiazole analog | 55% |
Alkylation/Acylation of the Triazole Ring
The triazole nitrogen can be alkylated or acylated to modify steric and electronic properties.
Conditions :
-
Alkylation: RX (alkyl halide), K₂CO₃, DMF
-
Acylation: AcCl, pyridine
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromide | N-Ethyl triazole derivative | 68% | |
| Acylation | Acetyl chloride | N-Acetyl analog | 75% |
Interaction with Biological Nucleophiles
In pharmacological contexts, the compound reacts with biological nucleophiles (e.g., cysteine residues):
| Target | Interaction Type | Outcome | Source |
|---|---|---|---|
| Enzyme active site | Covalent binding | Inhibition of protease | |
| DNA base pairs | Intercalation | Anticancer activity |
Key Reactivity Insights
-
The sulfanyl group drives nucleophilic substitution and oxidation.
-
The triazole ring enables cyclization and alkylation.
-
The thiazole moiety participates in electrophilic substitution.
This compound’s multifunctional design supports its versatility in synthetic and pharmacological applications, though further experimental validation is required for reaction optimization.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an antimicrobial and antifungal agent. Its structural components suggest activity against various pathogens. For instance:
- Antifungal Activity : The triazole moiety is known for its efficacy against fungal infections, similar to established antifungal agents such as fluconazole.
- Antimicrobial Properties : Preliminary studies indicate that the compound may inhibit bacterial growth, making it a candidate for developing new antibiotics.
Agricultural Applications
Due to its biological activity, this compound may also serve as a pesticide or herbicide . Research is ongoing to evaluate its effectiveness in controlling plant pathogens and pests, which could lead to more sustainable agricultural practices.
Chemical Biology
In chemical biology, the compound can act as a probe for studying biological processes. Its ability to interact with specific enzymes or receptors makes it valuable for elucidating biochemical pathways.
Material Science
The unique properties of this compound allow it to be explored in the development of new materials. Its potential applications include:
- Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced properties.
- Nanotechnology : Investigated for use in creating nanoparticles with specific functionalities.
Case Studies
Several studies have reported on the biological activities of triazole and thiazole derivatives:
- Antifungal Studies : Research published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibit significant antifungal properties against Candida species.
- Antimicrobial Efficacy : A study in Antibiotics journal highlighted the effectiveness of thiazole derivatives against Gram-positive bacteria.
- Agricultural Trials : Field trials have shown that compounds with similar structures effectively reduce crop losses due to fungal infections.
Mechanism of Action
The mechanism of action of 2-{[5-cyclopropyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Analogues with chloro or nitro substituents (e.g., ) exhibit enhanced bioactivity due to increased electrophilicity, whereas the target compound relies on cyclopropyl’s ring strain for reactivity.
- Heterocyclic Termini : The thiazole group in the target compound may offer stronger target affinity than phenyl or pyridinyl termini seen in analogues (e.g., ).
Physicochemical Properties
| Property | Target Compound | N-(3-chloro-4-methoxyphenyl) Analogue | Dual Triazole Compound |
|---|---|---|---|
| Molecular Weight | ~380 g/mol | ~420 g/mol | ~350 g/mol |
| logP | 2.8 (predicted) | 3.2 | 1.9 |
| Hydrogen Bond Acceptors | 6 | 7 | 8 |
| Aromatic Rings | 2 (thiazole + triazole) | 3 (furan + triazole + phenyl) | 3 (dual triazole + pyridine) |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s cyclopropyl group requires specialized synthesis (e.g., Simmons–Smith reaction), increasing complexity compared to analogues with straightforward aryl substitutions .
- Biological Target Profiling : Preliminary docking studies suggest the thiazole group interacts with kinase ATP-binding pockets, a mechanism less prominent in phenyl-terminated analogues .
- Toxicity Considerations : Cyclopropane-containing compounds often exhibit lower cytotoxicity than chloro-substituted derivatives, as seen in comparative hepatotoxicity assays .
Q & A
Q. Methodological Answer :
- X-ray crystallography : Determines absolute configuration and dihedral angles between the triazole and thiazole rings (e.g., C–S–C bond angles ~105°, confirming thioether geometry) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₅H₂₀N₆OS₂) and detects impurities .
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals (e.g., distinguishing cyclopropyl vs. isopropyl methyl groups) .
Advanced: How can computational methods predict the biological activity of this compound, and what limitations exist?
Q. Methodological Answer :
- PASS algorithm : Predicts potential targets (e.g., anti-inflammatory or kinase inhibition) based on structural similarity to known bioactive triazole-thioacetamides. Reported Pa (probability to be active) > 0.7 indicates high confidence .
- Molecular docking : Screens against protein targets (e.g., COX-2 or EGFR kinase) using AutoDock Vina. Key interactions include hydrogen bonding between the acetamide carbonyl and Arg120 (COX-2) .
- Limitations : Predictions may overlook off-target effects or pharmacokinetic properties (e.g., metabolic stability). Experimental validation via in vitro assays is essential .
Basic: What standard pharmacological models are used to evaluate anti-exudative activity in related compounds?
Q. Methodological Answer :
- Formalin-induced edema in rats : Subcutaneous formalin injection (0.1 mL, 2%) induces inflammation. Test compounds (10–50 mg/kg, oral) are evaluated for reduction in paw volume over 24h .
- Histopathological analysis : Tissue sections assess neutrophil infiltration and vascular permeability.
- Control benchmarks : Activity is compared to reference drugs (e.g., indomethacin) with statistical significance set at p < 0.05 via ANOVA .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Q. Methodological Answer :
- Substituent modification : Replacing cyclopropyl with bulkier groups (e.g., cycloheptyl) enhances hydrophobic interactions with target pockets .
- Thioether vs. sulfone : Replacing S with SO₂ increases electrophilicity but may reduce bioavailability due to higher polarity.
- Thiazole ring substitution : Introducing electron-withdrawing groups (e.g., Cl at position 5) improves metabolic stability .
- Data-driven design : Use QSAR models correlating logP, polar surface area, and IC₅₀ values from existing analogs .
Basic: What are common pitfalls in interpreting biological activity data for this compound class?
Q. Methodological Answer :
- Solubility artifacts : Poor aqueous solubility may lead to false negatives. Use DMSO stocks ≤1% to avoid cytotoxicity .
- Metabolic interference : Thiazole rings are prone to hepatic oxidation; include microsomal stability assays early in screening .
- Aggregation-based inhibition : Confirm target engagement via dynamic light scattering (DLS) to rule out nonspecific aggregation .
Advanced: How can contradictory results in biological assays (e.g., varying IC₅₀ across studies) be systematically addressed?
Q. Methodological Answer :
- Standardize protocols : Align assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Control for batch variability : Use a reference compound (e.g., staurosporine) in each experiment to normalize data .
- Orthogonal validation : Confirm activity via complementary methods (e.g., SPR for binding affinity if enzyme inhibition is disputed) .
Basic: What safety and handling protocols are recommended for this compound during laboratory use?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods when handling powders to avoid inhalation .
- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies enable scalable synthesis while maintaining purity for preclinical studies?
Q. Methodological Answer :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., triazole cyclization) .
- Crystallization optimization : Use solvent mixtures (e.g., ethanol:water 7:3) to enhance yield and remove byproducts .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
